2,2,3,3,3-Pentafluoropropyl methacrylate (PFPMA) is a fluorinated methacrylic monomer widely employed in scientific research due to its unique properties. [, , , , , , , , , , , , ] It serves as a crucial building block in synthesizing various polymers and materials with tailored functionalities. Its incorporation often imparts hydrophobicity, oleophobicity, and low surface energy to the resulting materials. [, , , , ] PFPMA is classified as a fluorinated acrylate monomer and plays a significant role in developing advanced materials for applications like surface modification, membrane technology, and microfluidics. [, , , , ]
2,2,3,3,3-Pentafluoropropyl methacrylate is an organic compound characterized by its unique fluorinated structure, which significantly enhances its chemical stability and alters its physical properties. The chemical formula for this compound is and it is commonly utilized in various industrial and scientific applications due to its high thermal stability, low surface energy, and excellent chemical resistance. This compound is particularly valuable in the fields of materials science, chemistry, and biomedical engineering.
2,2,3,3,3-Pentafluoropropyl methacrylate is classified as a fluorinated methacrylate ester. It can be synthesized through the esterification of methacrylic acid with 2,2,3,3,3-pentafluoropropanol. The synthesis often involves catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction under reflux conditions. The compound is commercially available from various suppliers and is often stabilized with inhibitors like 4-tert-butylcatechol to prevent premature polymerization during storage .
The primary method for synthesizing 2,2,3,3,3-pentafluoropropyl methacrylate is through esterification. This process involves:
In industrial settings, the production of this compound follows similar esterification processes but on a larger scale. Reaction conditions are optimized for maximum yield and purity. Stabilizers are often added to prevent unwanted polymerization during handling .
The molecular structure of 2,2,3,3,3-pentafluoropropyl methacrylate features a methacrylate group attached to a propyl chain that contains five fluorine atoms. This unique configuration contributes to its distinctive properties.
2,2,3,3,3-Pentafluoropropyl methacrylate undergoes several types of chemical reactions:
The mechanism of action for 2,2,3,3,3-pentafluoropropyl methacrylate primarily involves its role as a monomer in free radical polymerization processes. The compound's high degree of fluorination contributes to the stability and performance of the resulting polymers.
The presence of five fluorine atoms on the propyl chain significantly enhances chemical stability compared to less fluorinated analogs. This unique property makes it suitable for applications requiring high performance under harsh conditions.
The applications of 2,2,3,3,3-pentafluoropropyl methacrylate span various fields:
Radical copolymerization represents a primary industrial route for incorporating 2,2,3,3,3-pentafluoropropyl methacrylate (chemical structure: C₇H₇F₅O₂, CAS RN: 45115-53-5) into functional polymeric architectures. This fluorinated monomer readily copolymerizes with non-fluorinated comonomers such as styrene, methyl methacrylate, and functional methacrylates under controlled conditions. Atom Transfer Radical Polymerization (ATRP) has emerged as a particularly effective technique for synthesizing well-defined block copolymers with this monomer. As demonstrated in graft block copolymer syntheses, poly(2,2,3,3,3-pentafluoropropyl methacrylate) segments form hydrophobic blocks that microphase-separate from hydrophilic domains, creating nanostructured materials suitable for advanced applications like proton exchange membranes [3].
The reactivity ratios in copolymerization systems involving this fluorinated monomer are influenced by the electron-withdrawing pentafluoropropyl group, which reduces electron density at the vinyl bond. This electronic effect facilitates alternative copolymerization with electron-rich comonomers like styrene or vinyl naphthalene. Industrial processes typically employ solution polymerization in aprotic solvents (e.g., tetrahydrofuran) at 60-80°C, initiated by radical generators including azobisisobutyronitrile (AIBN) or peroxides. The resulting copolymers exhibit enhanced thermal stability and hydrophobicity compared to their hydrocarbon analogs, attributable to the fluorinated side chains [3] [7].
Table 1: Copolymerization Parameters of 2,2,3,3,3-Pentafluoropropyl Methacrylate with Common Monomers
Comonomer | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Preferred Application Context |
---|---|---|---|
Styrene | 0.45 ± 0.05 | 0.82 ± 0.03 | Proton exchange membranes |
Methyl methacrylate | 0.68 ± 0.07 | 0.92 ± 0.05 | Hydrophobic coatings |
Hydroxyethyl methacrylate | 0.31 ± 0.04 | 1.15 ± 0.08 | Biomedical films |
Acrylic acid | 0.08 ± 0.01 | 3.25 ± 0.12 | Ion-conductive polymers |
Commercial production of 2,2,3,3,3-pentafluoropropyl methacrylate requires stabilization with radical inhibitors to prevent premature polymerization during storage and transportation. The monomer's electron-deficient double bond exhibits particular susceptibility to radical-initiated polymerization, necessitating stabilization with 4-tert-butylcatechol (TBC) at concentrations of 100±20 ppm, as consistently documented across major suppliers [1] [2] [4]. This quinone-based inhibitor functions as a radical scavenger, effectively terminating polymerization chains during storage while allowing polymerization upon removal or dilution.
Manufacturing protocols specify strict temperature control (0-10°C) during storage and transport, with refrigeration explicitly mandated to maintain inhibitor efficacy. Thermal stability assessments indicate that uncontrolled warming above 30°C initiates progressive depletion of TBC, significantly increasing polymerization risk. Supplier specifications uniformly confirm inhibitor identity and concentration ranges, with purity levels exceeding 97% (GC) for standard commercial grades [1] [4]. Batch analysis certificates consistently verify both monomer purity and inhibitor concentration, with analytical verification via HPLC-UV at 280 nm absorption.
Table 2: Commercial Stabilization Specifications Across Suppliers
Supplier | Inhibitor | Concentration (ppm) | Purity (%) | Storage Conditions |
---|---|---|---|---|
TCI Chemicals | TBC | 100 (nominal) | >98.0 | Refrigerated (0-10°C) |
Fisher Scientific | TBC | 100 ± 20 | 97 | 2-8°C |
Sigma-Aldrich | 4-tert-butylcatechol | 100 | 97 | 2-8°C |
While direct esterification remains viable, transesterification has emerged as the preferred industrial method for synthesizing high-purity 2,2,3,3,3-pentafluoropropyl methacrylate. This approach involves reacting methyl methacrylate with 2,2,3,3,3-pentafluoropropanol (molecular formula: C₃H₃F₅O) under catalytic conditions, typically employing titanium(IV) isopropoxide (0.5-1.0 mol%) or organotin catalysts like dibutyltin dilaurate [8]. The reaction proceeds via nucleophilic acyl substitution:
CH₂=C(CH₃)C(O)OCH₃ + F₅C₂C₂H₄OH ⇌ CH₂=C(CH₃)C(O)OCH₂C₂F₅ + CH₃OH
Reaction engineering addresses key challenges: (1) Continuous methanol removal (azeotropic distillation with cyclohexane or toluene) drives equilibrium toward the fluorinated ester; (2) Temperature optimization between 80-100°C balances reaction rate against thermal degradation of the product; (3) Inhibitor addition (typically 50-100 ppm hydroquinone) prevents Michael addition side reactions. The process yields approximately 85-92% crude product, requiring subsequent purification via fractional distillation under reduced pressure (46-55°C/45-100 mmHg) to achieve commercial purity specifications [1] [2] [4]. Catalyst removal presents significant challenges, as metallic residues can compromise downstream polymerization efficacy, necessitating post-distillation treatment with adsorbent resins.
Purification of 2,2,3,3,3-pentafluoropropyl methacrylate presents multifaceted challenges due to its thermal sensitivity and unique solubility behavior. The monomer decomposes above 120°C, precluding high-temperature distillation, while its homopolymer exhibits near-total insolubility in common organic solvents except 2-butanone, complicating residual monomer extraction from polymeric byproducts [5] [6]. Inverse gas chromatography studies determined a Hansen solubility parameter (δ) of 17.8 MPa¹/² for poly(2,2,3,3,3-pentafluoropropyl methacrylate), explaining its resistance to dissolution—particularly in solvents with δ < 17 or >19 MPa¹/².
Industrial purification employs multi-stage fractional distillation under precisely controlled vacuum conditions (45-100 mmHg), achieving optimal fraction collection between 46-55°C. These parameters enable separation from common impurities: residual alcohol (bp 82°C), methyl methacrylate (bp 100-101°C), and dimeric species. Yield optimization strategies focus on: (1) Minimizing distillation hold-time through rapid continuous processing; (2) Implementing cold traps (−78°C) to recover volatile fractions; (3) Adding polymerization inhibitors (0.01-0.05% phenothiazine) during distillation. Despite these measures, commercial yields typically plateau at 65-75% of theoretical maximum due to inherent thermal sensitivity and viscosity-driven processing constraints at scale [1] [5].
Table 3: Solubility Parameters and Purification Efficiency in Selected Solvents
Solvent | δ (MPa¹/²) | Flory-Huggins Interaction Parameter (χ) | Suitability for Residual Monomer Extraction |
---|---|---|---|
2-Butanone | 19.0 | 0.38 | Excellent |
Acetone | 20.0 | 0.82 | Poor (homopolymer precipitation) |
Tetrahydrofuran | 19.4 | 0.51 | Moderate |
Ethyl acetate | 18.6 | 0.65 | Limited |
n-Hexane | 14.9 | 1.82 | Unsuitable |
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